
2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, is an organic compound . It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .
Molecular Structure Analysis
The molecular formula of this compound is C8H7NO3S . The molecular weight is 197.211 .Wirkmechanismus
MB's mechanism of action is complex and multifaceted. It has been found to act as a redox agent, reducing and oxidizing various molecules in cells. It can also act as a mitochondrial electron carrier, enhancing mitochondrial function and reducing oxidative stress. Additionally, it has been found to inhibit nitric oxide synthase, reducing inflammation and oxidative stress. MB has also been shown to have a direct effect on DNA, inhibiting DNA synthesis and inducing DNA damage.
Biochemical and physiological effects:
MB has been found to have several biochemical and physiological effects, including enhancing mitochondrial function, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MB has several advantages for lab experiments, including its low cost, availability, and stability. It is also highly soluble in water, making it easy to use in cell culture experiments. However, MB has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays, such as the MTT assay.
Zukünftige Richtungen
There are several future directions for MB research, including exploring its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need for further research on the optimal dosages and administration methods of MB for various conditions. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of MB in humans.
Synthesemethoden
MB can be synthesized through several methods, including reduction of methylene blue chloride with sodium dithionite, catalytic hydrogenation of methylene blue chloride, and oxidation of N,N-dimethyl-p-phenylenediamine with sodium dichromate. The most commonly used method is the reduction of methylene blue chloride with sodium dithionite, which yields a pure form of MB.
Wissenschaftliche Forschungsanwendungen
MB has been extensively studied for its potential therapeutic applications. In neuroscience, it has been found to have neuroprotective properties, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's and Parkinson's diseases. In cancer research, MB has been found to have anticancer properties, inhibiting tumor growth, and inducing apoptosis in cancer cells. In infectious diseases, MB has been shown to have antimicrobial properties, inhibiting the growth of bacteria, viruses, and parasites.
Eigenschaften
IUPAC Name |
2-methyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5,8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCXXSQZYJADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


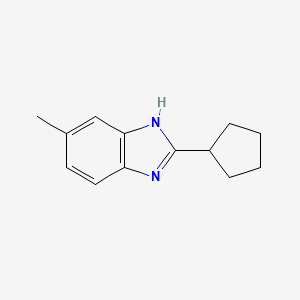
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
![Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate](/img/structure/B2615777.png)
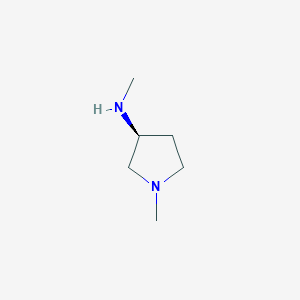

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)

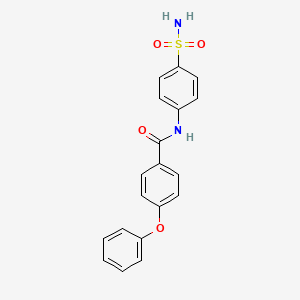
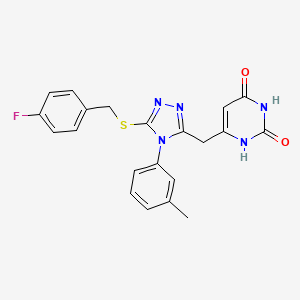
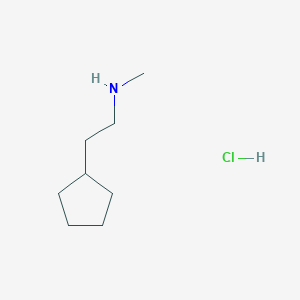
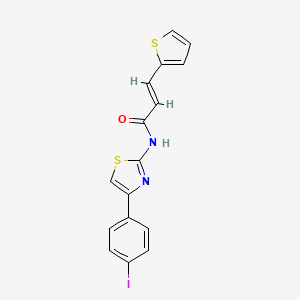

![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)